molecular formula C5H9N3OS B6340695 2-Methylthio-4-aminouracil CAS No. 1195219-77-2

2-Methylthio-4-aminouracil

Cat. No. B6340695
CAS RN: 1195219-77-2
M. Wt: 159.21 g/mol
InChI Key: XXGBLBXTTBHTJE-UHFFFAOYSA-N
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Description

2-Methylthio-4-aminouracil (MMAU) is a synthetic compound that has gained attention in recent years due to its potential applications in various fields of research and industry. It has a molecular formula of C5H9N3OS and a molecular weight of 159.21 g/mol .


Synthesis Analysis

A series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized in good yields by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The structures were confirmed by elemental analysis, IR and 1H NMR spectra .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains a methylthio group and an amino group attached to the pyrimidine ring .


Chemical Reactions Analysis

6-Aminouracil and its derivatives are versatile heterocyclic compounds and are frequently employed to synthesize a wide array of fused uracils annulated with other heterocyclic rings . Multicomponent reactions (MCRs) are important in the synthesis of natural products and pharmaceuticals by forming heterocyclic molecular frameworks with generally high atom-economy in a single reaction step .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.21 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

2-Methylthio-4-aminouracil has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and drug metabolism. It has also been used to study the effects of sulfur-containing compounds on cell metabolism. In addition, this compound has been used to study the effects of sulfur-containing compounds on gene expression and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Methylthio-4-aminouracil in laboratory experiments is its ability to form covalent bonds with other molecules. Additionally, this compound is relatively stable and easy to synthesize. However, this compound is insoluble in water, and therefore must be used in aqueous solutions.

Future Directions

In the future, 2-Methylthio-4-aminouracil may be used in a variety of applications, including the development of new drugs and drug delivery systems. Additionally, this compound may be used in the study of enzyme activity and protein-protein interactions. Furthermore, this compound may be used to study the effects of sulfur-containing compounds on gene expression and the regulation of gene expression. Finally, this compound may be used to investigate the effects of sulfur-containing compounds on cell metabolism and the regulation of cell metabolism.

Synthesis Methods

2-Methylthio-4-aminouracil can be synthesized in a two-step process utilizing the reaction of 4-aminobenzoic acid with thiourea. The first step involves the conversion of 4-aminobenzoic acid to 4-amino-2-methylthiophenol, which is then reacted with thiourea to form this compound. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated and purified.

properties

IUPAC Name

6-amino-2-methylsulfanyl-2,3-dihydro-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2,5,7H,6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGBLBXTTBHTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1NC(=CC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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